molecular formula C15H9ClF6N4O2 B11512828 1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1-(4-chlorophenyl)-4-hydroxy-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11512828
M. Wt: 426.70 g/mol
InChI Key: SFKTXRUMCGUAAM-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimidodiazines This compound is characterized by the presence of a chlorophenyl group, a methyl group, and two trifluoromethyl groups attached to a pyrimidodiazine core

Properties

Molecular Formula

C15H9ClF6N4O2

Molecular Weight

426.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-methyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H9ClF6N4O2/c1-6-23-10-9(13(25-6,14(17,18)19)15(20,21)22)11(27)24-12(28)26(10)8-4-2-7(16)3-5-8/h2-5H,1H3,(H,23,25)(H,24,27,28)

InChI Key

SFKTXRUMCGUAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C2=C(N1)N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the reaction of 4-chlorophenylhydrazine with a suitable diketone. This intermediate is then subjected to cyclization and further functionalization to introduce the trifluoromethyl groups and complete the pyrimidodiazine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(4-CHLOROPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BROMOPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    1-(4-FLUOROPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: Contains a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 1-(4-CHLOROPHENYL)-7-METHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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